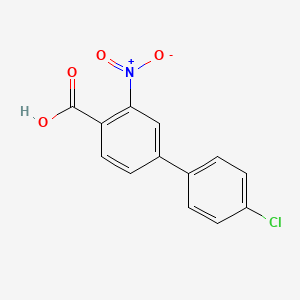
3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Difluorophenyl)-5-nitrobenzoic acid (DFNB) is an organic compound with a molecular formula of C7H4F2NO3 and a molecular weight of 191.11 g/mol. It is a colorless crystalline solid with a melting point of 95°C. DFNB is a compound of great interest due to its unique properties and potential applications in various fields. It has been used in the synthesis of various organic compounds, as well as in the development of drugs and materials.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% has been studied extensively as a potential drug candidate. It has been found to have anti-inflammatory, anti-microbial, and anti-cancer properties. It has also been used in the development of new materials, such as polymers and nanomaterials. In addition, 3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% has been used in the synthesis of other organic compounds, such as dyes and pigments.
Wirkmechanismus
3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the synthesis of prostaglandins, which are important mediators of inflammation. By blocking the activity of the enzyme, 3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% has been shown to have anti-inflammatory and anti-microbial effects in animal models. It has also been found to inhibit the growth of certain types of cancer cells in vitro. In addition, 3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% has been found to have antioxidant and anti-apoptotic effects, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% is a relatively inexpensive compound and is readily available. It is also relatively stable and can be stored at room temperature. However, it is a highly toxic compound and must be handled with care. In addition, the compound is not water soluble and must be dissolved in a suitable solvent before use.
Zukünftige Richtungen
3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% has potential applications in the development of new drugs and materials. Further research is needed to better understand the mechanisms of action of 3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% and to identify new potential uses. Additionally, further research is needed to better understand the safety and efficacy of 3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% in humans. Finally, research is needed to develop more efficient and cost-effective methods of synthesis.
Synthesemethoden
3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% can be synthesized from the reaction of 2,4-difluorobenzoic acid and nitric acid. The reaction is carried out in an aqueous solution of nitric acid at a temperature of about 150°C. The reaction produces a mixture of nitrobenzoic acid, 2,4-difluorobenzoic acid, and 2,4-difluoronitrobenzoic acid. The 2,4-difluoronitrobenzoic acid is then separated from the mixture and purified by recrystallization.
Eigenschaften
IUPAC Name |
3-(2,4-difluorophenyl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO4/c14-9-1-2-11(12(15)6-9)7-3-8(13(17)18)5-10(4-7)16(19)20/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQTVAHMMWCNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689602 |
Source


|
| Record name | 2',4'-Difluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261981-22-9 |
Source


|
| Record name | 2',4'-Difluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














